4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol
CAS No.: 73522-75-5
Cat. No.: VC11995451
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73522-75-5 |
|---|---|
| Molecular Formula | C19H24N2O2 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 4-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol |
| Standard InChI | InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3 |
| Standard InChI Key | RASAUPYEBCYZRS-UHFFFAOYSA-N |
| Isomeric SMILES | CCC1CN2CCC1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O |
| SMILES | CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O |
| Canonical SMILES | CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O |
Introduction
Chemical Structure and Identification
The molecular formula of 4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol is , with a molecular weight of 312.4 g/mol. Its IUPAC name reflects the presence of a 1-azabicyclo[2.2.2]octane core substituted with an ethyl group at position 5 and a hydroxymethyl-quinolin-6-ol moiety at position 2. The stereochemistry at the hydroxymethyl group is specified as (S)-configuration, critical for its potential interactions with biological targets.
Key Structural Features:
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Azabicyclooctane Ring: A rigid bicyclic system that constrains conformational flexibility, potentially enhancing receptor binding selectivity.
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Quinoline-6-ol Substituent: The hydroxyl group at position 6 introduces hydrogen-bonding capabilities, while the quinoline nucleus contributes aromatic stacking interactions.
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Ethyl Side Chain: Enhances lipophilicity, influencing membrane permeability and metabolic stability.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 73522-75-5 | |
| Molecular Formula | ||
| Molecular Weight | 312.4 g/mol | |
| IUPAC Name | 4-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol | |
| SMILES | CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
| InChIKey | RASAUPYEBCYZRS-UHFFFAOYSA-N |
Physicochemical Properties
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LogP: 3.40 ± 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Hydrogen Bond Donors/Acceptors: 3 donors (two hydroxyl groups, one amine) and 4 acceptors, favoring solubility in polar aprotic solvents.
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Topological Polar Surface Area (TPSA): 72.7 Ų, consistent with moderate membrane permeability.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
|---|---|---|
| LogP | 3.40 | ALOGPS |
| Solubility (mg/mL) | 0.12 in water | ChemAxon |
| pKa | 9.2 (quinolin-6-ol hydroxyl) | SPARC |
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